molecular formula C20H26N2O3 B5866054 4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol

4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol

Cat. No. B5866054
M. Wt: 342.4 g/mol
InChI Key: YALPSHFUPVOSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a synthetic compound that has been studied for its potential use as a pharmaceutical drug. The compound has been found to have several biochemical and physiological effects, and its mechanism of action has been investigated in various scientific studies. In

Mechanism of Action

The mechanism of action of 4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been found to act as an antagonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. It has also been found to have an affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation. This compound has also been found to have an analgesic effect, which may be due to its ability to inhibit the release of substance P, a neuropeptide involved in pain transmission.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Another advantage is that it has been found to have several potential therapeutic effects, which makes it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol. One direction is to investigate its potential use as a pharmaceutical drug for conditions such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential use as an analgesic, anti-inflammatory, and anti-tumor agent. Further research is also needed to understand its mechanism of action and to design experiments to investigate its effects.

Synthesis Methods

The synthesis method of 4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol involves several steps. The first step involves the protection of the phenolic hydroxyl group with a methoxy group. The second step involves the reaction of the protected phenol with 4-(4-methoxybenzyl)-1-piperazine to form the piperazinyl phenol derivative. The final step involves the deprotection of the methoxy group to obtain this compound.

Scientific Research Applications

4-methoxy-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol has been studied for its potential use as a pharmaceutical drug for various conditions. It has been found to have potential therapeutic effects for conditions such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as an analgesic, anti-inflammatory, and anti-tumor agent.

properties

IUPAC Name

4-methoxy-2-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-24-18-5-3-16(4-6-18)14-21-9-11-22(12-10-21)15-17-13-19(25-2)7-8-20(17)23/h3-8,13,23H,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALPSHFUPVOSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.